Cas no 2172135-78-1 (tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate)

Tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features both an amino and a bromo substituent on the phenyl ring, enabling selective functionalization through cross-coupling or nucleophilic substitution reactions. The tert-butyl ester group enhances solubility and stability, facilitating handling and purification. The pyrrolidine scaffold contributes to conformational rigidity, making it useful in designing bioactive molecules. This compound is particularly advantageous for constructing complex heterocycles or as a precursor in medicinal chemistry, where its reactive sites allow for further derivatization. Its well-defined reactivity profile ensures reproducibility in synthetic routes.
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate structure
2172135-78-1 structure
Product name:tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
CAS No:2172135-78-1
MF:C15H21BrN2O2
Molecular Weight:341.243443250656
CID:6410134
PubChem ID:165528517

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
    • EN300-1453939
    • 2172135-78-1
    • インチ: 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)11-8-18-7-10(11)9-4-5-12(16)13(17)6-9/h4-6,10-11,18H,7-8,17H2,1-3H3
    • InChIKey: COPFYFYLYVGSNT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1N)C1CNCC1C(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 340.07864g/mol
  • 同位素质量: 340.07864g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 356
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 64.4Ų

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1453939-10000mg
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
2172135-78-1
10000mg
$3131.0 2023-09-29
Enamine
EN300-1453939-250mg
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
2172135-78-1
250mg
$670.0 2023-09-29
Enamine
EN300-1453939-10.0g
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
2172135-78-1
10g
$3131.0 2023-06-06
Enamine
EN300-1453939-5.0g
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
2172135-78-1
5g
$2110.0 2023-06-06
Enamine
EN300-1453939-0.25g
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
2172135-78-1
0.25g
$670.0 2023-06-06
Enamine
EN300-1453939-5000mg
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
2172135-78-1
5000mg
$2110.0 2023-09-29
Enamine
EN300-1453939-50mg
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
2172135-78-1
50mg
$612.0 2023-09-29
Enamine
EN300-1453939-100mg
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
2172135-78-1
100mg
$640.0 2023-09-29
Enamine
EN300-1453939-2.5g
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
2172135-78-1
2.5g
$1428.0 2023-06-06
Enamine
EN300-1453939-0.05g
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
2172135-78-1
0.05g
$612.0 2023-06-06

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate 関連文献

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylateに関する追加情報

Professional Introduction to Tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate (CAS No. 2172135-78-1)

Tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate, with the chemical formula C₁₄H₁₇BrN₂O₂, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of both bromine and amino functional groups in its structure enhances its utility as a building block in the synthesis of more complex molecules.

The tert-butyl group in the compound's name contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis. This group is particularly useful in protecting carboxylic acid functionalities during reactions, ensuring that other reactive sites remain accessible for further modifications. The 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate moiety is a critical part of the molecule, as it provides a scaffold for further functionalization and interaction with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of pyrrolidine derivatives in drug discovery. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The 3-amino group in the molecule is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets, enhancing the compound's binding affinity and selectivity.

In particular, studies have demonstrated that pyrrolidine-based compounds can modulate enzyme activity and receptor binding. For instance, derivatives of this class have been investigated for their potential to inhibit kinases and other enzymes involved in signal transduction pathways. The 4-bromophenyl substituent further enhances these interactions by providing a hydrophobic surface that can interact with lipid rafts or other hydrophobic regions of biological targets.

The synthesis of Tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The carboxylate group is typically introduced last in the synthesis, as it is sensitive to harsh conditions that might degrade other functional groups. The tert-butyl group is often used as a protecting group for the carboxylic acid moiety during earlier synthetic steps.

The compound's properties make it an attractive candidate for further derivatization and testing in various biological assays. Researchers are particularly interested in exploring its potential as an intermediate in the synthesis of novel drugs targeting neurological disorders. The ability of pyrrolidine derivatives to cross the blood-brain barrier has made them a focus of interest for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Additionally, the bromine atom in the molecule provides a handle for further chemical modifications through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups at various positions on the molecule, expanding its chemical space and potential biological activities. Such modifications can lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties.

In conclusion, Tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate represents a promising scaffold for drug discovery and development. Its unique structural features and reactivity make it a valuable building block for synthesizing novel therapeutic agents. As research continues to uncover new applications for pyrrolidine derivatives, this compound is likely to play an increasingly important role in pharmaceutical innovation.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd